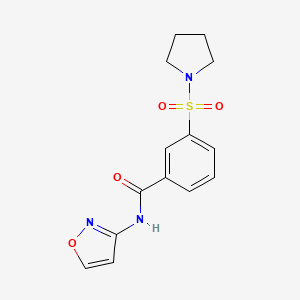![molecular formula C22H23NO3 B5694166 N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide, also known as L-161,240, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in the late 1980s as a potential treatment for obesity and diabetes. Since then, it has been studied extensively for its potential applications in various scientific research fields.
作用機序
The mechanism of action of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide is not fully understood, but it is believed to work by targeting a specific protein called peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in the regulation of glucose and lipid metabolism. This compound is a selective PPARγ modulator, which means that it binds to PPARγ and alters its activity in a specific way.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid levels in animal models of diabetes and obesity. It has also been shown to reduce the growth and proliferation of cancer cells, as well as induce apoptosis.
実験室実験の利点と制限
One of the main advantages of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide for lab experiments is its potency and selectivity. It has been shown to have potent anti-tumor activity at relatively low concentrations, and its selectivity for PPARγ means that it has few off-target effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide. One area of interest is in the development of more potent and selective PPARγ modulators for the treatment of diabetes and obesity. Another area of interest is in the development of combination therapies for the treatment of cancer, which could involve the use of this compound in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
合成法
The synthesis of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide involves several steps, including the reaction of 4-isopropylphenol with formaldehyde and hydrogen cyanide to form 4-isopropylphenoxyacetonitrile. This intermediate is then reacted with 2-furanmethanamine to form N-(2-furylmethyl)-4-isopropylphenoxyacetamide. The final step involves the reaction of this intermediate with benzoyl chloride to form this compound.
科学的研究の応用
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. It works by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-propan-2-ylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-16(2)18-9-11-20(12-10-18)26-15-17-5-7-19(8-6-17)22(24)23-14-21-4-3-13-25-21/h3-13,16H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIZXRBWOCVEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)


![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)


